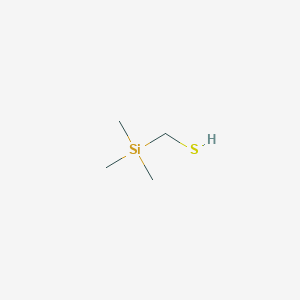

Trimethylsilylmethanethiol

Descripción general

Descripción

Trimethylsilylmethanethiol is an organosulfur compound with the molecular formula C4H12SSi. It is a colorless to almost colorless clear liquid with a boiling point of 116°C . This compound is known for its distinctive thiol group, which imparts a characteristic odor and reactivity. This compound is used in various chemical reactions and has applications in organic synthesis and industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Trimethylsilylmethanethiol can be synthesized through the reaction of trimethylchlorosilane with sodium hydrosulfide. The reaction typically occurs in an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:

(CH3)3SiCl+NaSH→(CH3)3SiCH2SH+NaCl

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process includes careful control of temperature, pressure, and the use of high-purity reagents to ensure consistent product quality .

Análisis De Reacciones Químicas

Oxidation Reactions

TMS-SH undergoes oxidation to form disulfides and sulfonates, critical for interfacial stabilization in electrochemical systems .

Mechanism :

-

Disulfide Formation :

Oxidation with iodine or atmospheric oxygen generates the disulfide derivative:

This reaction is pivotal in forming protective cathode-electrolyte interphases (CEI) in lithium-ion batteries, enhancing cycle stability . -

Sulfonate Formation :

Strong oxidizing agents like hydrogen peroxide further oxidize disulfides to sulfonic acids:

Reagents and Conditions :

| Reaction Type | Reagents | Conditions | Major Product |

|---|---|---|---|

| Disulfide formation | I, O | RT, aerobic | Bis(2-(trimethylsilyl)ethyl)disulfide |

| Sulfonate formation | HO, HNO | 60–80°C, acidic medium | 2-(Trimethylsilyl)ethanesulfonic acid |

Substitution Reactions

The thiol group in TMS-SH participates in nucleophilic substitutions, forming thioethers or sulfides .

Mechanism :

-

SN_\text{N}N2 Pathway :

TMS-SH reacts with alkyl halides (e.g., 1-bromobutane) in the presence of a base:

This reaction is facilitated by polar aprotic solvents like DMF . -

β-Silyl Carbocation Intermediate :

In acidic media, TMS-SH generates a stabilized β-silyl carbocation, which reacts with nucleophiles (e.g., carboxylates) :

Applications :

-

Esterification of carboxylic acids under mild conditions (e.g., 4-methoxybenzoic acid → 4-methoxybenzoate ester) .

Addition Reactions

TMS-SH undergoes electrophilic additions, forming sulfenyl chlorides or thiiranium ions .

Mechanism :

-

Electrophilic Addition :

Reaction with chlorine or sulfuryl chloride yields sulfenyl chlorides:

-

Thiol-Ene Reaction :

Under blue-light irradiation, TMS-SH adds across alkenes via a radical mechanism :

Reaction Conditions :

| Substrate | Reagent/Catalyst | Product | Yield (%) |

|---|---|---|---|

| Styrene | TMS-SH, acridine orange | β-Hydroxysulfide | 82 |

| Cyclohexene | Cl | 2-(Trimethylsilyl)ethyl sulfenyl chloride | 75 |

Cross-Coupling Reactions

TMS-SH participates in silicon-based cross-couplings, enabling C–S bond formation in complex syntheses .

Mechanism :

-

Hydrosilylation/Palladium Catalysis :

TMS-SH reacts with alkynes in the presence of Pt or Pd catalysts, followed by fluoride-mediated coupling:

Applications :

Aplicaciones Científicas De Investigación

Organic Synthesis

Trimethylsilylmethanethiol is utilized as a reagent in organic synthesis, particularly in the formation of silylated compounds. It serves as a protecting group for thiols, enhancing selectivity in chemical reactions. This property is crucial for synthesizing complex organic molecules where thiol functionalities are involved.

Electrochemical Applications

Recent studies have identified trimethylsilyl compounds, including this compound, as solid electrolyte additives in all-solid-state batteries (ASSBs). These compounds improve interfacial stability between sulfide-based solid electrolytes and cathode materials. Specifically, 2-(trimethylsilyl)ethanethiol (a related compound) has been shown to form stable cathode-electrolyte interphase (CEI) layers that suppress interfacial degradation during cycling. This leads to enhanced electrochemical performance, such as superior cycle life retention after extensive charge-discharge cycles .

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Organic Synthesis | Reagent for silylation | Enhances selectivity and stability |

| Battery Technology | Solid electrolyte additive | Improves electrochemical performance |

| Surface Chemistry | Modification of surfaces | Enhances adhesion and stability |

Biological Applications

In biological research, this compound is employed in the modification of biomolecules and studying thiol-based redox processes. Its ability to form strong bonds with metals makes it useful in bioconjugation techniques where thiol groups are involved.

Medicinal Chemistry

The compound is being investigated for its potential use in drug development. Its reactivity allows for the creation of novel pharmaceutical intermediates, particularly those involving thiol functionalities . Research into its medicinal properties is ongoing, focusing on its applications in targeted drug delivery systems.

Industrial Applications

In industry, this compound is used in producing specialty chemicals and materials, including polymers and coatings. Its properties enhance the durability and performance of these materials under various conditions .

Case Study 1: Battery Performance Enhancement

A study conducted on all-solid-state batteries demonstrated that incorporating trimethylsilyl compounds significantly improved the interfacial stability between lithium sulfide-based electrolytes and cathode materials like LiCoO. The CEI layer formed from these compounds led to an impressive capacity retention of 85% after 2000 cycles at 30°C .

Case Study 2: Bioconjugation Techniques

Research into bioconjugation using this compound has shown promising results in modifying proteins for targeted drug delivery. The compound's reactivity with thiols facilitates the attachment of therapeutic agents to biomolecules, enhancing their efficacy while minimizing side effects .

Mecanismo De Acción

The mechanism of action of trimethylsilylmethanethiol involves the reactivity of the thiol group. The thiol group can form strong bonds with metals and other electrophiles, making it a versatile reagent in various chemical reactions. The silyl group provides steric protection and enhances the stability of the thiol group, allowing for selective reactions. The molecular targets and pathways involved include thiol-disulfide exchange reactions and radical-based mechanisms .

Comparación Con Compuestos Similares

Methanethiol (CH3SH): A simpler thiol with similar reactivity but without the silyl group.

Ethanethiol (C2H5SH): Another simple thiol used in similar applications.

Trimethylsilylthiol (C3H9SSi): A related compound with a different alkyl group.

Uniqueness: Trimethylsilylmethanethiol is unique due to the presence of both the silyl and thiol groups, which provide a combination of reactivity and stability not found in simpler thiols. The silyl group enhances the compound’s utility in organic synthesis by providing steric protection and facilitating selective reactions .

Actividad Biológica

Trimethylsilylmethanethiol, also known as 2-(Trimethylsilyl)ethanethiol (TMS-SH), is an organosilicon compound characterized by a thiol (-SH) group bonded to a trimethylsilyl group. This compound has garnered attention for its unique chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

- Molecular Formula : C5H14SSi

- Appearance : Colorless liquid with a distinct odor

- Reactivity : Functions primarily as a protecting group in biochemical syntheses and exhibits reactivity typical of thiols, including oxidation and nucleophilic substitution.

This compound acts primarily as a protecting reagent for carboxyl and phosphate groups during chemical reactions. By forming stable silyl sulfides, it enhances the stability and reactivity of various substrates, making it valuable in synthetic chemistry and biological applications.

Antimicrobial Properties

Research indicates that TMS-SH and its derivatives exhibit antimicrobial properties, likely due to the reactivity of the thiol group. Thiols are known to interact with various biological systems, which can lead to the inhibition of microbial growth. This property is particularly relevant in medicinal chemistry where TMS-SH is investigated for its potential in developing antimicrobial agents.

Interaction with Biological Systems

While specific biological mechanisms of action for TMS-SH remain underexplored, studies suggest that its derivatives may influence nucleic acid metabolism. For instance, thionucleosides synthesized from TMS-SH have shown potential therapeutic applications. Moreover, the compound's ability to stabilize lipid peroxidation products indicates a role in cellular protection against oxidative stress .

Case Studies

- Esterification Reactions : A study demonstrated that 2-(Trimethylsilyl)ethanethiol could be used effectively in esterification reactions without requiring additional catalysts. This finding underscores its utility in organic synthesis and potential pharmaceutical applications .

- Electrochemical Applications : In battery technology, TMS-SH was shown to improve the interfacial stability between sulfide-based solid electrolytes and cathode materials. This enhancement leads to superior electrochemical performance, highlighting its relevance in energy storage systems .

Stability and Reactivity

- Oxidation Reactions : TMS-SH can be oxidized to form disulfides or sulfonates, which are important intermediates in various chemical processes. These reactions can be catalyzed by iodine or hydrogen peroxide under controlled conditions.

- Nucleophilic Substitution : The thiol group can participate in nucleophilic substitution reactions, allowing for further functionalization of organic molecules.

Comparative Analysis

To understand the uniqueness of TMS-SH compared to other thiols, the following table summarizes key features:

| Compound Name | Structure | Key Features |

|---|---|---|

| Ethanethiol | CH₃CH₂SH | Simple thiol; strong odor; used in organic synthesis |

| Trimethylsilylthiocyanate | CH₃₃SiNCS | Contains a thiocyanate group; used in various syntheses |

| 3-Mercaptopropionic acid | HSCH₂CH₂COOH | Contains a carboxylic acid group; important in biochemistry |

| 2-Mercaptoethanol | HOCH₂CH₂SH | Commonly used as a reducing agent; similar reactivity profile |

| 2-(Trimethylsilyl)ethanethiol | (CH₃)₃SiCH₂CH₂SH | Enhanced stability and reactivity due to trimethylsilyl group |

Propiedades

IUPAC Name |

trimethylsilylmethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12SSi/c1-6(2,3)4-5/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIYTXTQVIDHSSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70171175 | |

| Record name | Methanethiol, trimethylsilyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18165-76-9 | |

| Record name | Methanethiol, trimethylsilyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018165769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanethiol, trimethylsilyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (trimethylsilyl)methanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.